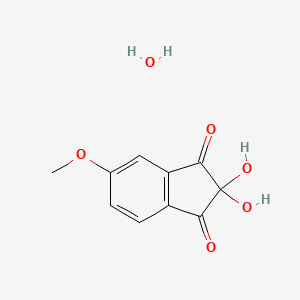

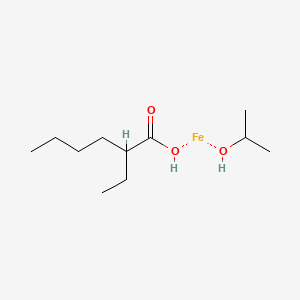

![molecular formula C9H9NO3 B3182972 [(E)-Benzyloxyimino]-acetic acid CAS No. 41928-70-5](/img/structure/B3182972.png)

[(E)-Benzyloxyimino]-acetic acid

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule .

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of these reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Applications De Recherche Scientifique

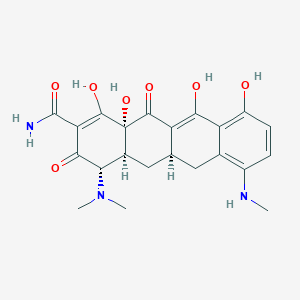

Antidiabetic Agents Development

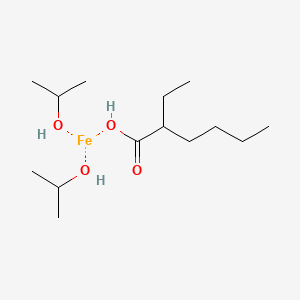

[(E)-Benzyloxyimino]-acetic acid derivatives have been studied for their potential as non-thiazolidinedione antidiabetic agents. These compounds have shown significant glucose and lipid-lowering effects in genetically obese and diabetic mice, along with transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-gamma. The structure-activity relationships of these derivatives indicate that the insertion of a carbon chain between the imino carbon and the carboxyl moiety significantly increases transcriptional activity at PPARgamma. For instance, (E)-4-(4-[(5-methyl-2-phenyl-1, 3-oxazol-4-yl)methoxy]benzyloxyimino)-4-phenylbutyric acid exhibited marked glucose and lipid-lowering activity without significant body weight gain, showing favorable pharmacokinetic properties for further evaluation as an antidiabetic agent (Imoto et al., 2003).

Basic Chemical Properties

The basicity of carboxylic acids, including derivatives of [(E)-Benzyloxyimino]-acetic acid, has been studied to understand their chemical behavior. Research has shown that the protonated form of these acids prefers an unsymmetrical conformation, and the lower basicity compared to ketones is due to the higher energy of the cation. This insight into the basic properties and the effects of substituents is crucial for the design and synthesis of new chemical entities with desired properties (Böhm & Exner, 2005).

Bio-Oil Reforming for Hydrogen Generation

The reforming of bio-oil derived carboxylic acids, including acetic acid which is structurally related to [(E)-Benzyloxyimino]-acetic acid, is a significant area of research for hydrogen generation. The steam reforming of acetic acid has seen increased research activity, with developments in catalysts, reforming processes, and reactors. Understanding the reaction characteristics of carboxylic acids during steam reforming contributes to the efficient production of biofuels and effective alternatives to oil derivatives used in chemical synthesis (Zhang et al., 2018).

Mécanisme D'action

Target of Action

It’s known that benzylic compounds generally interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can influence multiple biochemical pathways and have downstream effects on cellular processes .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant, suggesting good bioavailability .

Result of Action

The reactions it undergoes, such as oxidation and reduction, can lead to changes in cellular processes .

Safety and Hazards

Orientations Futures

Propriétés

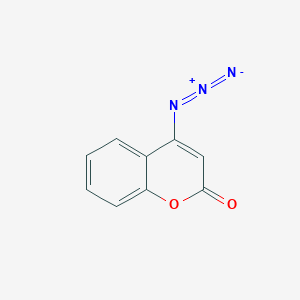

IUPAC Name |

(2E)-2-phenylmethoxyiminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)6-10-13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNKZSXNEFJASD-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO/N=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-Benzyloxyimino]-acetic acid | |

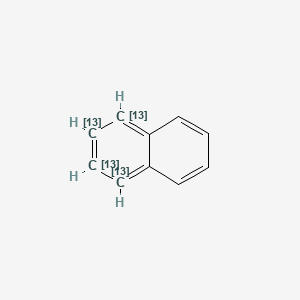

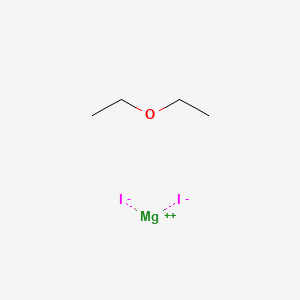

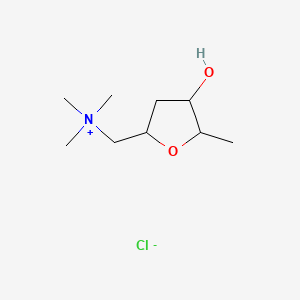

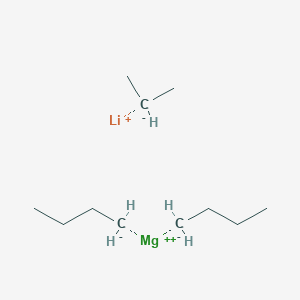

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.